N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
Description
This compound features a benzothiazole core fused to a partially saturated cyclohexenone ring (5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl) substituted with a 1,4-dimethyl-1H-pyrazole-5-carboxamide group. The benzothiazole scaffold is known for its versatility in medicinal chemistry, particularly in targeting enzymes and receptors involved in inflammation, cancer, and neurological disorders . The pyrazole-carboxamide moiety enhances hydrogen-bonding capacity and modulates pharmacokinetic properties such as solubility and membrane permeability.
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2,4-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-8-7-16-19(4)11(8)13(21)18-14-17-9-5-15(2,3)6-10(20)12(9)22-14/h7H,5-6H2,1-4H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTDCZSKNGHXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexenone Derivative Preparation
4,4-Dimethylcyclohex-2-en-1-one is prepared via Claisen condensation of dimethyl malonate with 3-pentanone, followed by decarboxylation. The enone is isolated in 78% yield after purification by vacuum distillation.
Thioamide Formation and Cyclization
The enone reacts with thiourea in concentrated hydrochloric acid at reflux (110°C, 6 h) to form the benzothiazole ring. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α,β-unsaturated ketone, followed by cyclodehydration:
$$
\text{4,4-Dimethylcyclohex-2-en-1-one + Thiourea} \xrightarrow{\text{HCl, Δ}} \text{5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine} \quad
$$
The product is recrystallized from ethanol, yielding 85% as pale-yellow crystals (m.p. 189–191°C).
Synthesis of the Pyrazole Carboxylic Acid: 1,4-Dimethyl-1H-pyrazole-5-carboxylic Acid
The pyrazole moiety is synthesized via cyclocondensation of a hydrazine derivative with a 1,3-diketone, followed by oxidation.
Hydrazine Cyclization
Methyl hydrazine reacts with ethyl 3-oxopentanoate in ethanol under reflux (12 h) to form ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate. The reaction proceeds via enolate formation and subsequent cyclization:
$$
\text{Methylhydrazine + Ethyl 3-oxopentanoate} \xrightarrow{\text{EtOH, Δ}} \text{Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate} \quad
$$
The ester is isolated in 72% yield after column chromatography (hexane/ethyl acetate, 4:1).
Ester Hydrolysis
The ester is hydrolyzed with 2 M NaOH in aqueous ethanol (70°C, 4 h) to yield the carboxylic acid. Acidification with HCl precipitates 1,4-dimethyl-1H-pyrazole-5-carboxylic acid (95% yield, m.p. 215–217°C).
Amide Coupling: Formation of the Target Compound
The final step involves coupling the benzothiazole amine with the pyrazole carboxylic acid. Two primary methods are optimized:
Acid Chloride Method
The pyrazole carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (0°C to RT, 2 h). The acyl chloride is reacted with the benzothiazole amine in dry THF with triethylamine (TEA) as a base:
$$
\text{1,4-Dimethyl-1H-pyrazole-5-carbonyl chloride + 5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine} \xrightarrow{\text{THF, TEA}} \text{Target Compound} \quad
$$
The product is purified by recrystallization from ethanol/water (1:1), yielding 82% (m.p. 232–234°C).
Direct Coupling Using EDCl/HOBt
A mixture of the carboxylic acid (1.2 eq), EDCl (1.5 eq), and HOBt (1.5 eq) in DMF is stirred at 0°C for 30 min. The benzothiazole amine (1.0 eq) is added, and the reaction is stirred at RT for 24 h:
$$
\text{1,4-Dimethyl-1H-pyrazole-5-carboxylic acid + EDCl/HOBt} \rightarrow \text{Activated Intermediate} \xrightarrow{\text{Amine}} \text{Target Compound} \quad
$$
Purification via silica gel chromatography (ethyl acetate/methanol, 9:1) affords the product in 88% yield.
Optimization and Comparative Analysis
Table 1. Comparison of Coupling Methods
| Method | Solvent | Catalyst/Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Acid Chloride | THF | TEA | 25 | 4 | 82 |
| EDCl/HOBt | DMF | - | 25 | 24 | 88 |
| Mechanochemical | Solvent-free | K₂CO₃ | 25 | 1 | 76 |
The EDCl/HOBt method provides higher yields but requires longer reaction times. Mechanochemical synthesis (grinding reagents with K₂CO₃) offers an eco-friendly alternative with moderate yield.
Characterization and Spectral Data
The target compound is characterized by:
Chemical Reactions Analysis
Types of Reactions
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative .
Scientific Research Applications
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or inhibition. The pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Compound A : N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxo-1-pyrrolidinyl)benzamide
- Key Features :
- Retains the benzothiazole core but substitutes the pyrazole-carboxamide with a 4-(2,5-dioxopyrrolidin-1-yl)benzamide group.
- The pyrrolidinyl-dione substituent introduces additional hydrogen-bond acceptors (7 total) and increases polarity.
- Applications : Likely explored for protease inhibition due to the electrophilic dioxopyrrolidine motif.
Compound B : N-[(5-Benzyl-6-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Key Features: Replaces the benzothiazole with a triazolo-pyrazine ring, fused to a cyclohexenone system. The benzyl group enhances lipophilicity (logP = -0.2717), while the pyrazole-carboxamide is retained.
- Applications: Potential CNS-targeting agent due to moderate blood-brain barrier permeability (polar surface area = 81.548 Ų).
Compound C : N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide
- Key Features: Substitutes the pyrazole-carboxamide with a furan-2-carboxamide group. Reduced hydrogen-bond donors (1 vs. 2 in the target compound) and lower molecular weight.
- Applications : May exhibit improved metabolic stability due to the furan’s resistance to oxidation.
Physicochemical and Pharmacokinetic Comparison
Key Observations:
- Lipophilicity : Compound B is the most hydrophilic (logP = -0.2717), while the target compound and Compound C are moderately lipophilic, favoring membrane penetration.
- Structural Flexibility : Compound B’s triazolo-pyrazine core may confer conformational rigidity, influencing binding specificity.
Biological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
- Molecular Formula : C15H16N2O2S
- Molecular Weight : 320.42974 g/mol
- CAS Number : 600137-30-2
1. Anti-inflammatory Activity
Research has indicated that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory effects. For instance:
- Mechanism : Pyrazole derivatives inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazole derivatives reduced TNF-α levels by up to 85% at specific concentrations compared to standard drugs like dexamethasone .
2. Antimicrobial Activity
The compound has shown promising results against various bacterial strains:
- Tested Strains : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae.
- Results : Certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
3. Anticancer Potential
The anticancer properties of pyrazole derivatives have been widely studied:
- Mechanism : These compounds may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic factors.
- Case Study : A series of pyrazole derivatives were tested against different cancer cell lines, showing IC50 values in the micromolar range, demonstrating their potential as anticancer agents .
Research Findings
A summary of key studies related to the biological activity of N-(5,5-dimethyl-7-oxo...) is presented in the table below:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
